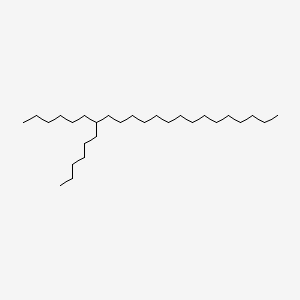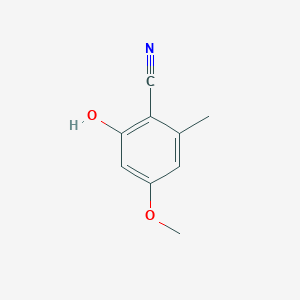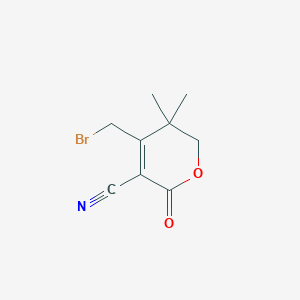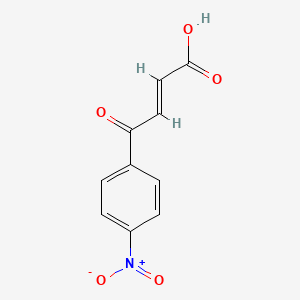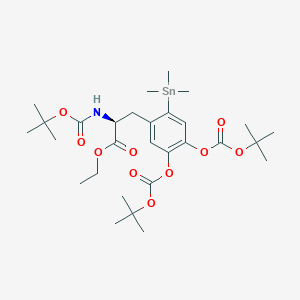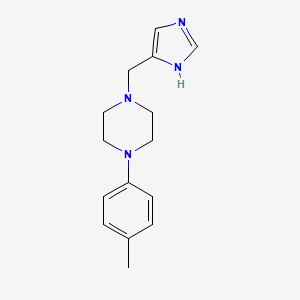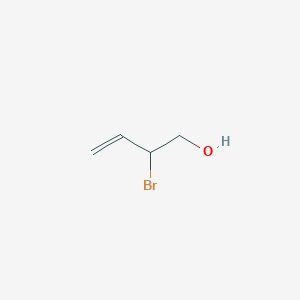
2-Bromo-3-buten-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-buten-1-OL is an organic compound with the molecular formula C4H7BrO. It is a primary alcohol and belongs to the class of vinyl bromides, where a bromine atom is bonded to an sp2-hybridized carbon atom. This compound is known for its clear brown liquid form, which darkens upon exposure to light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-3-buten-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-2-butene with water, which yields a mixture of 2-buten-1-ol, 3-buten-2-ol, and some 1,3-butadiene . Another method includes the acetylation of 3-bromo-3-buten-1-OL with acetic acid catalyzed by ytterbium(III) tosylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-buten-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-buten-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R).
Major Products
The major products formed from these reactions include:
Oxidation: 3-bromo-2-butenal, 3-bromo-2-butenoic acid.
Reduction: 3-buten-1-ol.
Substitution: Various substituted alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-3-buten-1-OL has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-buten-1-OL involves its interaction with molecular targets and pathways. One known target is the methane monooxygenase component A alpha chain in Methylococcus capsulatus, where it exerts its effects through specific binding and catalytic processes . The compound’s reactivity is primarily due to the presence of the bromine atom and the vinyl group, which facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-buten-1-OL: A similar compound with a slightly different structure and reactivity.
3-Buten-1-ol: Another related compound used in similar synthetic applications.
Uniqueness
2-Bromo-3-buten-1-OL is unique due to its specific reactivity and the presence of both a bromine atom and a vinyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
64623-50-3 |
|---|---|
Fórmula molecular |
C4H7BrO |
Peso molecular |
151.00 g/mol |
Nombre IUPAC |
2-bromobut-3-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,4,6H,1,3H2 |
Clave InChI |
OFBZLJLUBJMYIT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


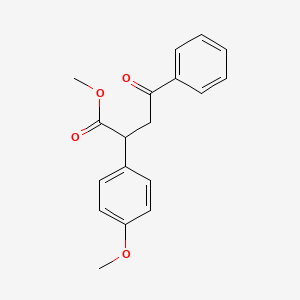
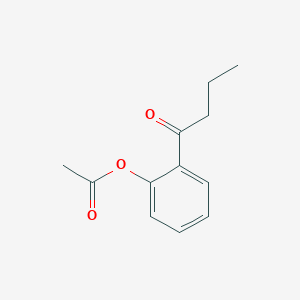
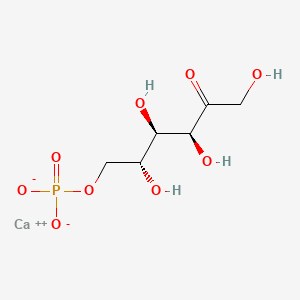
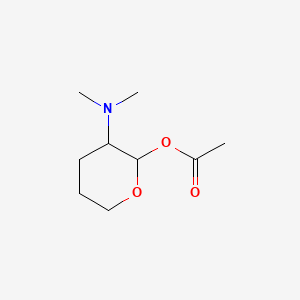

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

